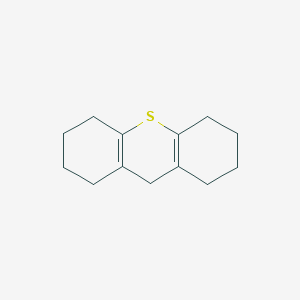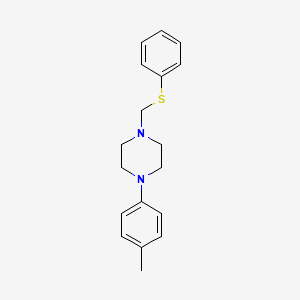
1-(4-Methylphenyl)-4-(phenylsulfanylmethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylphenyl)-4-(phenylsulfanylmethyl)piperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a 4-methylphenyl group and a phenylsulfanylmethyl group attached to the piperazine ring, making it a unique and interesting molecule for various applications in scientific research and industry.
Métodos De Preparación
The synthesis of 1-(4-Methylphenyl)-4-(phenylsulfanylmethyl)piperazine typically involves the reaction of 1-(4-methylphenyl)piperazine with a phenylsulfanylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1-(4-Methylphenyl)-4-(phenylsulfanylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield different derivatives.
Substitution: The phenylsulfanylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), bases (e.g., potassium carbonate, sodium hydroxide), and catalysts (e.g., palladium on carbon for hydrogenation reactions). The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(4-Methylphenyl)-4-(phenylsulfanylmethyl)piperazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a ligand in the study of receptor-ligand interactions, particularly in the field of neurochemistry.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(4-Methylphenyl)-4-(phenylsulfanylmethyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylsulfanylmethyl group can interact with hydrophobic pockets in the target protein, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparación Con Compuestos Similares
1-(4-Methylphenyl)-4-(phenylsulfanylmethyl)piperazine can be compared with other piperazine derivatives, such as:
1-(4-Methylphenyl)piperazine: Lacks the phenylsulfanylmethyl group, resulting in different chemical and biological properties.
1-(Phenylsulfanylmethyl)piperazine: Lacks the 4-methylphenyl group, leading to different interactions with molecular targets.
1-(4-Methylphenyl)-4-(methylsulfanylmethyl)piperazine: Contains a methylsulfanylmethyl group instead of a phenylsulfanylmethyl group, resulting in different reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to other piperazine derivatives.
Propiedades
Número CAS |
6326-28-9 |
|---|---|
Fórmula molecular |
C18H22N2S |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)-4-(phenylsulfanylmethyl)piperazine |
InChI |
InChI=1S/C18H22N2S/c1-16-7-9-17(10-8-16)20-13-11-19(12-14-20)15-21-18-5-3-2-4-6-18/h2-10H,11-15H2,1H3 |
Clave InChI |
LOIGOTXJCSVVJU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2CCN(CC2)CSC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,2,3-Trimethyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14727852.png)
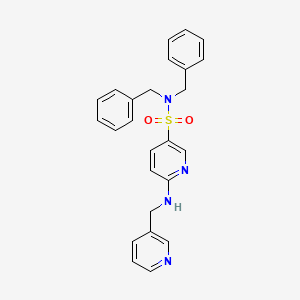



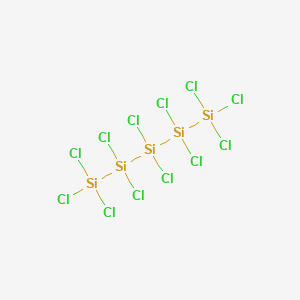
![N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14727878.png)
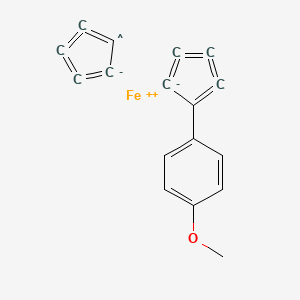
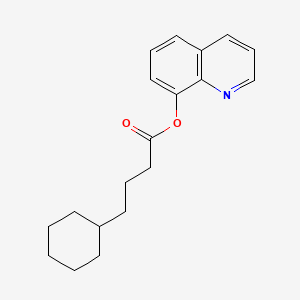
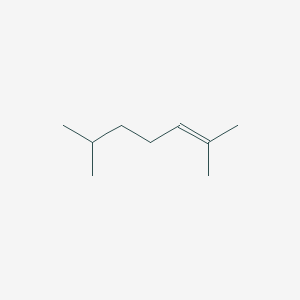
![n-[2-(2-Undecyl-4,5-dihydro-1h-imidazol-1-yl)ethyl]butan-1-amine](/img/structure/B14727895.png)
